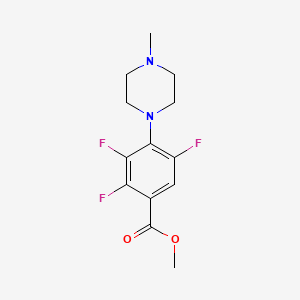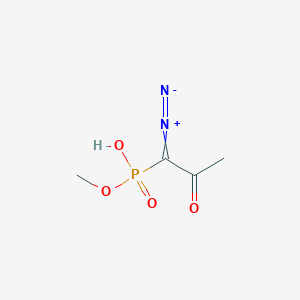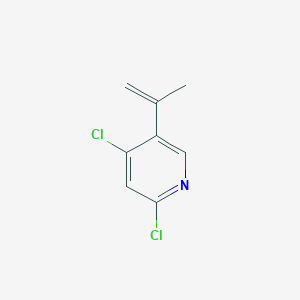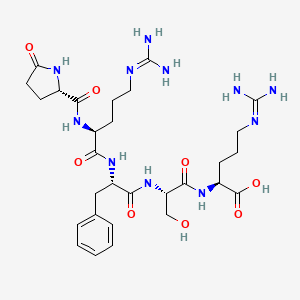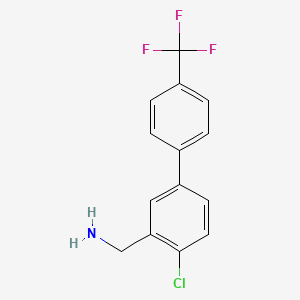
C-(4-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine
Übersicht
Beschreibung
C-(4-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine, also known as 4-chloro-3-trifluoromethylbiphenyl-4-methylamine (CTMBM), is an organic compound that has been used as a starting material in various synthetic and medicinal chemistry applications. It is a colorless liquid with a boiling point of 115°C and a melting point of -40°C. CTMBM has a molecular weight of 215.56 g/mol and a molecular formula of C10H10ClF3N.
Wissenschaftliche Forschungsanwendungen
CTMBM has been used as a starting material in various synthetic and medicinal chemistry applications. It has been used in the synthesis of various compounds, including C-(4-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylaminerifluoromethylbiphenyl-4-yl-N-methylpiperazine, C-(4-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylaminerifluoromethylbiphenyl-4-yl-N-methyl-1-phenylethylamine, and C-(4-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylaminerifluoromethylbiphenyl-4-yl-N-methyl-2-methylthiophene. It has also been used in the synthesis of various pharmaceuticals, including antifungal agents, antiviral agents, and anti-inflammatory agents.
Wirkmechanismus
CTMBM is an organic compound that acts as a starting material in various synthetic and medicinal chemistry applications. It is an electrophile, which means that it reacts with nucleophiles to form covalent bonds. It is also a Lewis acid, meaning that it can accept electrons from other molecules. When CTMBM reacts with a nucleophile, the electrons from the nucleophile are transferred to the CTMBM molecule, forming a covalent bond between the two molecules.
Biochemical and Physiological Effects
CTMBM has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and analgesic properties, as well as to possess anticonvulsant activity. Additionally, it has been found to have antioxidant and neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of CTMBM in laboratory experiments has several advantages. It is a relatively inexpensive starting material and can be easily synthesized in the laboratory. Additionally, it is a stable compound and can be stored for long periods of time without significant degradation. The main limitation of using CTMBM in laboratory experiments is that it is a highly reactive compound and can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Zukünftige Richtungen
The use of CTMBM in laboratory experiments has the potential to lead to the development of new and improved synthetic and medicinal chemistry applications. Additionally, further research could be conducted to explore its potential applications in the fields of drug design, drug delivery, and drug discovery. Additionally, further research could be conducted to explore the biochemical and physiological effects of CTMBM and its potential therapeutic uses. Finally, further research could be conducted to explore potential methods for improving the stability of CTMBM and reducing the risk of unwanted side reactions.
Eigenschaften
IUPAC Name |
[2-chloro-5-[4-(trifluoromethyl)phenyl]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N/c15-13-6-3-10(7-11(13)8-19)9-1-4-12(5-2-9)14(16,17)18/h1-7H,8,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFOLUAYFRQDAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-(4-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



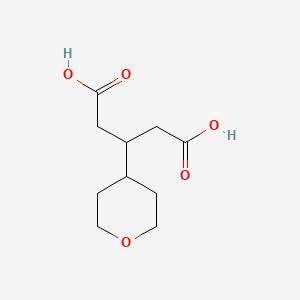
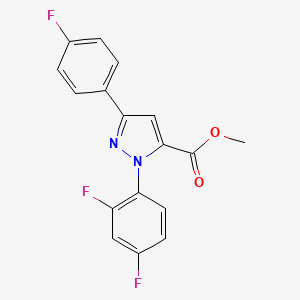
![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1434704.png)

![2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1434706.png)
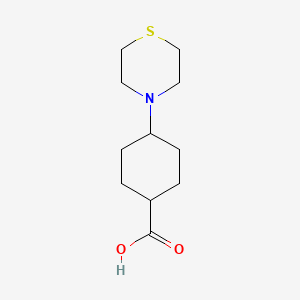
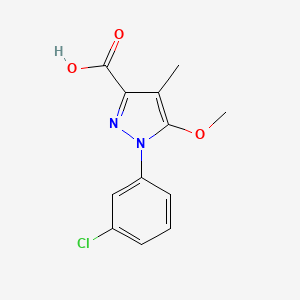

![4-Chloro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B1434712.png)
